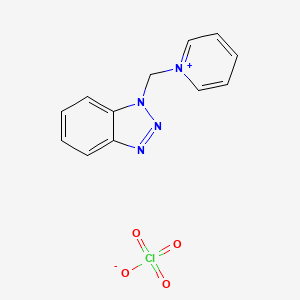

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate

Description

Properties

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.ClHO4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVOWRUIYZAVFI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate typically involves the reaction of benzotriazole with a pyridine derivative under specific conditions. One common method includes:

Starting Materials: Benzotriazole and pyridine.

Reaction Conditions: The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion.

Procedure: Benzotriazole is reacted with a pyridine derivative in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of perchloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The benzotriazole moiety is recognized for its diverse biological activities, making compounds containing this structure appealing for medicinal applications.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the benzotriazole scaffold can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the pyridine component in 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate may enhance its bioactivity through synergistic effects.

Antiparasitic Properties

Recent investigations have highlighted the potential of benzotriazole derivatives against protozoan parasites. Compounds similar to this compound have shown promise in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas disease . These findings suggest that this compound could be a candidate for developing new antiparasitic therapies.

Materials Science Applications

The unique electronic properties of benzotriazole derivatives make them suitable for various applications in materials science.

Corrosion Inhibitors

Benzotriazole and its derivatives are widely studied as corrosion inhibitors for metals. The ability of this compound to form protective films on metal surfaces can prevent corrosion in harsh environments . This application is particularly relevant in industries such as aerospace and automotive where material integrity is critical.

Photostabilizers

In polymer science, benzotriazole compounds are used as UV stabilizers to protect materials from photodegradation. The presence of the pyridine ring in this compound may enhance its effectiveness as a photostabilizer by improving light absorption characteristics .

Organic Synthesis Applications

As a reagent in organic synthesis, this compound can facilitate various chemical transformations.

Coupling Reactions

This compound can serve as a coupling agent in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in multi-step synthesis processes .

Catalysis

The catalytic properties of benzotriazole derivatives are being explored for various reactions including cross-coupling and oxidation reactions. The unique electronic characteristics imparted by the pyridine and benzotriazole moieties can enhance reaction rates and selectivity .

Case Studies

Mechanism of Action

The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets, such as enzymes or cellular membranes. The benzotriazole moiety can interact with nucleophilic sites, while the pyridinium ion can facilitate the compound’s solubility and transport within biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Nucleophilic Substitution Reactions

Reactions involving benzotriazole (BtH) and nucleophiles yield compounds with structural similarities to the target molecule. For example:

- 1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f) : Synthesized via nucleophilic substitution with BtH, this compound replaces the pyridinium group with a benzimidazole moiety. Its synthesis yield (52%) is comparable to other derivatives, but the absence of a charged pyridinium system reduces its ionic character and solubility in polar media .

- However, steric hindrance from two benzotriazole groups may limit its reactivity compared to monosubstituted analogs like the target compound .

Table 1: Comparison of Key Compounds Synthesized via Nucleophilic Substitution

| Compound Name | Substituent Groups | Yield (%) | Key Features |

|---|---|---|---|

| Target Compound (CAS 457051-48-8) | Pyridinium, Benzotriazole, ClO₄⁻ | N/A* | Ionic, polar solubility, potential catalyst |

| 1-(1H-Benzimidazol-1-ylmethyl)-1H-Bt (8f) | Benzimidazole, Benzotriazole | 52 | Neutral, moderate reactivity |

| 1,3-Bis(Bt-methyl)-benzimidazole-2-thione (7f) | Bis-Benzotriazole, Thione | 48 | Chelating agent, steric hindrance |

| 1-(Cyano-1-ylmethyl)-benzimidazole (8e) | Cyano, Benzimidazole | 65 | High polarity, nucleophilic cyanide |

*Note: Yield data for the target compound is unavailable in the provided evidence.

Reactivity and Functional Group Influence

- Pyridinium vs. In contrast, benzimidazole-based analogs (e.g., 8f) are neutral, limiting their ionic interactions .

- Perchlorate Counterion : The ClO₄⁻ anion in the target compound may improve oxidative stability compared to halide salts (e.g., chloride or bromide), though this requires experimental validation.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula and a molecular weight of approximately 310.69 g/mol. This compound features a unique structural arrangement that includes a benzotriazole moiety and a pyridinium cation, contributing to its potential biological activities. Its perchlorate anion enhances solubility and reactivity, making it a subject of interest in both synthetic and biological chemistry contexts .

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit a variety of biological activities, particularly antimicrobial effects. For instance, studies have shown that benzotriazole compounds can act against various bacterial strains including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The presence of bulky hydrophobic groups in certain derivatives has been linked to enhanced antimicrobial activity.

Case Study: Antimicrobial Activity

In one study, a series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial properties using the cup plate diffusion method. Among these, specific compounds demonstrated significant activity comparable to standard antibiotics like Ciprofloxacin against Staphylococcus aureus . The structure-activity relationship (SAR) analysis revealed that modifications on the benzotriazole ring could enhance or reduce activity, depending on the substituents used.

Antifungal Activity

Benzotriazole derivatives have also been explored for their antifungal properties. Compounds containing the benzotriazole nucleus have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. In particular, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against these fungal strains .

Table: Antifungal Activity of Selected Benzotriazole Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 12.5 | Aspergillus niger |

| Compound B | 25 | Candida albicans |

| Compound C | 15 | Candida albicans |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with metal ions and biological macromolecules such as proteins and nucleic acids. The pyridinium nitrogen can act as a proton donor or acceptor, facilitating interactions that may disrupt microbial cell functions or enhance drug efficacy in therapeutic applications .

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that some benzotriazole derivatives may exhibit selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells . Further investigations are required to fully understand the safety implications and therapeutic potential of this compound.

Q & A

Basic: What synthetic methodologies are employed to prepare 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate, and how are crystallization conditions optimized?

Answer:

The compound is typically synthesized via a two-step process: (1) Preparation of the benzotriazole-pyridine ligand by reacting benzotriazole derivatives with pyridine-based precursors under reflux conditions, and (2) Protonation with perchloric acid to form the perchlorate salt. Crystallization is achieved through slow evaporation of methanol or ethanol solutions containing stoichiometric amounts of the ligand and Fe(ClO₄)₃·10H₂O. Critical parameters include solvent polarity, temperature (room temperature preferred), and counterion choice. For example, failed attempts to form Fe(III) complexes may instead yield protonated ligand salts due to competing acid-base equilibria .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization, and how do their results complement each other?

Answer:

- X-ray crystallography provides definitive structural data, including bond lengths, angles, and intermolecular interactions. For instance, studies reveal non-planar geometries (e.g., dihedral angles ~25° between benzotriazole and pyridine rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) critical for crystal packing .

- 1H NMR and LC-MS confirm molecular integrity in solution (e.g., δ ~1.97–7.52 ppm for aromatic protons; m/z 314 [M⁺] for related compounds). Discrepancies between solution-phase (NMR) and solid-state (X-ray) data highlight conformational flexibility or solvent effects .

Advanced: How do intermolecular interactions govern the crystal packing and thermodynamic stability of this compound?

Answer:

Crystal stability arises from a combination of:

- Charged N–H⋯O hydrogen bonds between the protonated benzotriazole N atom and perchlorate O atoms (e.g., N(2)–H(5)⋯O(4) at ~2.8 Å) .

- Weak C–H⋯O/N interactions (e.g., C(11)–H(11)⋯O(3)) and π-π stacking between aromatic systems (plane separations ~3.69 Å) .

- Thermodynamic stabilization is enhanced by high lattice energy from the perchlorate anion, which dominates over entropic penalties of ordered packing.

Advanced: Can this compound act as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

Answer:

While benzotriazole derivatives are known to chelate metals, the title compound’s coordination behavior depends on:

- Steric hindrance : The bulky benzotriazole-pyridine moiety may limit access to metal centers.

- Counterion effects : Perchlorate’s weak coordination ability favors ligand protonation over metal complexation. For example, attempts to form Fe(III) complexes instead yielded protonated salts .

- Metal compatibility : Zn(II) and other soft acids may bind preferentially through pyridyl N atoms, as seen in related zinc-perchlorate complexes .

Basic: What key structural features are resolved through X-ray diffraction studies?

Answer:

X-ray data reveal:

- Crystal system : Triclinic (space group P1) with unit cell parameters a = 8.788 Å, b = 9.461 Å, c = 10.601 Å, and angles α = 69.69°, β = 73.84°, γ = 90.47° .

- Hydrogen-bonding geometry : N–H⋯O distances of 1.86–2.04 Å and angles of 160–175°, indicative of strong electrostatic interactions .

- Torsional flexibility : Dihedral angles between aromatic systems (~25°) suggest limited conjugation .

Advanced: How can researchers resolve contradictions between computational simulations and experimental data for this compound?

Answer:

- Refine computational models : Include dispersion corrections (e.g., DFT-D3) to account for weak interactions like π-π stacking and C–H⋯O bonds, which are often underestimated in standard DFT .

- Validate solvation effects : Compare gas-phase simulations with solution-phase NMR data to identify solvent-induced conformational changes .

- Reconcile protonation states : Experimental pH conditions (e.g., acidic crystallization) may favor protonated forms not modeled in neutral-state calculations .

Basic: What are common synthetic challenges for benzotriazole-derived perchlorate salts, and how are they addressed?

Answer:

- Undesired protonation : Competing acid-base reactions during metal complexation can yield protonated salts. Mitigate by using non-acidic counterions (e.g., nitrate) or inert atmospheres .

- Low crystallinity : Optimize solvent evaporation rates (e.g., controlled humidity) and use seeding techniques to promote nucleation .

- Byproduct formation : Purify intermediates via column chromatography before salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.